molecular formula C19H18N2O4 B2633481 N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide CAS No. 341966-17-4

N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide

Cat. No.: B2633481
CAS No.: 341966-17-4
M. Wt: 338.363
InChI Key: MXRJIWWSIBOVRV-ACCUITESSA-N
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Description

N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide is a complex organic compound with the molecular formula C19H18N2O4 This compound is known for its unique structure, which includes a chromenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide typically involves the condensation of a chromenone derivative with a benzamide derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and the presence of the benzamide moiety, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(8E)-8-(dimethylaminomethylidene)-2,5-dioxo-6,7-dihydrochromen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21(2)11-13-8-9-16(22)14-10-15(19(24)25-17(13)14)20-18(23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRJIWWSIBOVRV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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